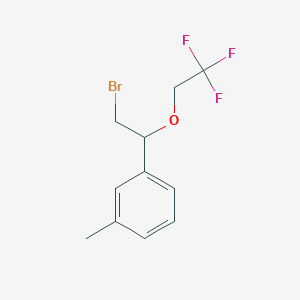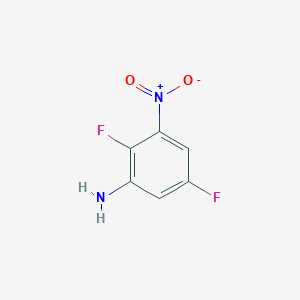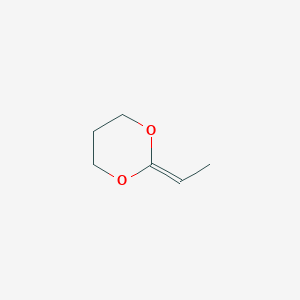
2-Ethylidene-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylidene-1,3-dioxane (chemical formula: C6H10O2) is a cyclic organic compound. It consists of a six-membered dioxane ring with an ethylidene group (CH3CH) attached. The compound’s molecular weight is approximately 114.14 g/mol .
Vorbereitungsmethoden
a. Synthetic Routes
There are several synthetic routes to prepare 2-Ethylidene-1,3-dioxane. One common method involves the reaction of formaldehyde with ethyl vinyl ether. The reaction proceeds through a condensation process, resulting in the formation of the desired compound .
b. Industrial Production
While not widely used industrially, this compound can be synthesized on a small scale for research purposes. Large-scale industrial production methods are limited due to its specialized applications.
Analyse Chemischer Reaktionen
2-Ethylidene-1,3-dioxane can undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The ethylidene group can be substituted with other functional groups. Common reagents include oxidizing agents (such as potassium permanganate), reducing agents (such as sodium borohydride), and acid catalysts.
Major products formed from these reactions include aldehydes, ketones, and alcohols.
Wissenschaftliche Forschungsanwendungen
2-Ethylidene-1,3-dioxane finds applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity.
Medicine: Explored for pharmaceutical applications.
Industry: Limited industrial applications due to its specialized nature.
Wirkmechanismus
The exact mechanism by which 2-Ethylidene-1,3-dioxane exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While 2-Ethylidene-1,3-dioxane is unique due to its ethylidene group, it shares similarities with other cyclic ethers and dioxanes. Some similar compounds include 1,3-dioxane and 2-ethyl-1,3-dioxane .
Eigenschaften
CAS-Nummer |
53171-43-0 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
2-ethylidene-1,3-dioxane |
InChI |
InChI=1S/C6H10O2/c1-2-6-7-4-3-5-8-6/h2H,3-5H2,1H3 |
InChI-Schlüssel |
OMOATNXZPGTFGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C1OCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


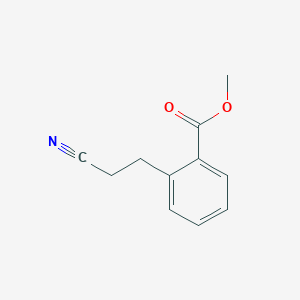
![1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride](/img/structure/B13542836.png)
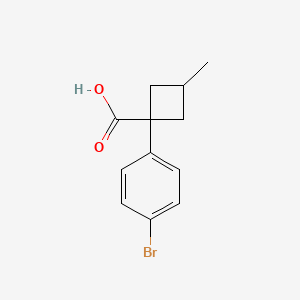
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B13542849.png)
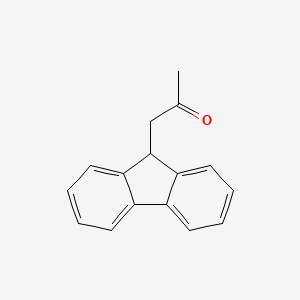
![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)


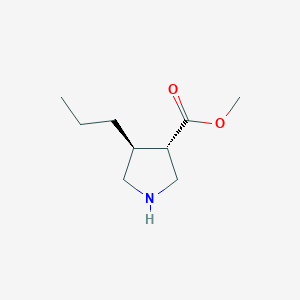

![Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13542892.png)
